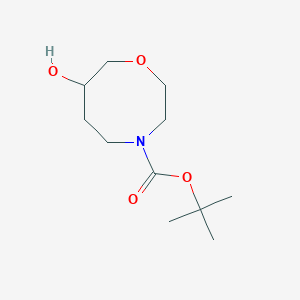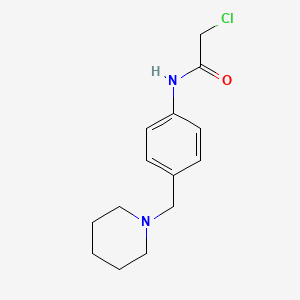
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate: is a chemical compound that belongs to the class of oxazocanes It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to an oxazocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate typically involves the reaction of tert-butyl 7-hydroxy-1,4-oxazocane with a suitable carboxylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of tert-butyl 7-oxo-1,4-oxazocane-4-carboxylate.
Reduction: The carboxylate group can be reduced to form the corresponding alcohol, tert-butyl 7-hydroxy-1,4-oxazocane-4-methanol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines, resulting in the formation of tert-butyl 7-halo-1,4-oxazocane-4-carboxylate or tert-butyl 7-amino-1,4-oxazocane-4-carboxylate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are commonly employed.
Major Products:
Oxidation: tert-Butyl 7-oxo-1,4-oxazocane-4-carboxylate
Reduction: tert-Butyl 7-hydroxy-1,4-oxazocane-4-methanol
Substitution: tert-Butyl 7-halo-1,4-oxazocane-4-carboxylate, tert-Butyl 7-amino-1,4-oxazocane-4-carboxylate
Aplicaciones Científicas De Investigación
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-hydroxy-1,4-oxazepane-4-carboxylate
These compounds share structural similarities but differ in their ring size, functional groups, and overall reactivity. The unique combination of the oxazocane ring and the tert-butyl group in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl 7-hydroxy-1,4-oxazocane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(13)8-15-7-6-12/h9,13H,4-8H2,1-3H3 |
Clave InChI |
CABRHFKUXXLJPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(COCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)

![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)


![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15228434.png)





